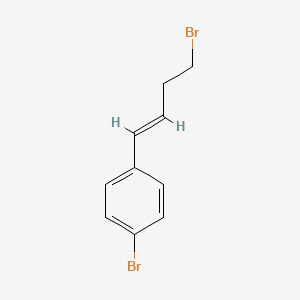

1-Bromo-4-(4-bromobut-1-en-1-yl)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-[(E)-4-bromobut-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFZIPGBWYSZQA-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of functionalized precursors that can readily participate in cross-coupling reactions. These strategies involve separate synthetic pathways for the aromatic and aliphatic portions of the molecule.

The brominated benzene (B151609) moiety can be prepared in various forms to act as a suitable coupling partner. Common precursors include compounds like 1,4-dibromobenzene (B42075) or (4-bromophenyl)boronic acid.

The synthesis of 1,4-dibromobenzene can be achieved through the electrophilic bromination of benzene. This reaction typically involves treating benzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). While this reaction initially produces bromobenzene (B47551), forcing conditions can lead to a second bromination, yielding a mixture of dibromobenzene isomers, with the para-isomer (1,4-dibromobenzene) being a significant product.

Alternatively, (4-bromophenyl)boronic acid, a key reagent for Suzuki-Miyaura coupling, can be synthesized from 1,4-dibromobenzene. The process involves a monolithium-bromine exchange reaction by treating 1,4-dibromobenzene with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate (B1201080), such as trimethyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield (4-bromophenyl)boronic acid. Boronic acids are stable, non-toxic, and easy to handle, making them valuable intermediates in organic synthesis. borates.today

The four-carbon chain precursor, functionalized with both a double bond and a bromine atom, is critical for introducing the butenyl group. A primary and commercially available reagent for this purpose is 4-bromo-1-butene. chemicalbook.comsigmaaldrich.comguidechem.com This compound serves as a versatile building block in organic synthesis. guidechem.com

For Suzuki-Miyaura coupling, an alternative precursor is a butenylboronic acid or its ester derivative. For instance, (E)-alk-1-enyl boronic acid derivatives can be generated from corresponding vinylsilanes. rsc.org A common laboratory approach to synthesize an alkenylborane involves the hydroboration of an alkyne. For example, but-1-yne can be treated with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by hydrolysis, to produce the corresponding but-1-enylboronic acid. Boronic esters, such as those derived from pinacol, are often preferred due to their enhanced stability and ease of purification by column chromatography. borates.todayresearchgate.net

Coupling Reactions for the Formation of the 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene Skeleton

The central step in constructing the target molecule is the formation of the carbon-carbon bond between the aromatic ring and the butenyl side chain. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium catalysts, particularly in their Pd(0) oxidation state, are exceptionally efficient at facilitating the coupling of organohalides with various organometallic reagents or alkenes. mdpi.com These reactions proceed through a catalytic cycle that generally involves oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide. mdpi.com To synthesize this compound, one plausible strategy involves the coupling of (4-bromophenyl)boronic acid with 4-bromo-1-butene.

In this reaction, a palladium(0) complex, often generated in situ from a precatalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], catalyzes the reaction. A base is essential for the activation of the organoboron species and to facilitate the transmetalation step. borates.today The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and yield. ikm.org.my

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Partner | (4-bromophenyl)boronic acid |

| Alkenyl Partner | 4-bromo-1-butene |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ mdpi.comikm.org.my |

| Solvent | 1,4-Dioxane, Toluene, Dimethylformamide (DMF) mdpi.com |

| Temperature | 70 - 120 °C mdpi.comikm.org.my |

The Heck reaction, or Mizoroki-Heck reaction, provides an alternative pathway by coupling an unsaturated halide with an alkene. wikipedia.org This reaction can be envisioned for the synthesis of this compound by reacting 1,4-dibromobenzene with but-1-ene.

The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine ligand. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orgorganic-chemistry.org A key challenge in this specific application is controlling the regioselectivity of the alkene insertion to favor the formation of the terminal (1-yl) substituted product over the internal isomer. The choice of catalyst, ligands, and reaction conditions can influence this outcome. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, involving the oxidative addition of the aryl bromide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Table 2: Typical Reaction Conditions for the Heck Reaction

| Parameter | Condition |

| Aryl Halide | 1,4-dibromobenzene |

| Alkene | But-1-ene |

| Catalyst | Pd(OAc)₂, PdCl₂ wikipedia.org |

| Ligand | PPh₃ (Triphenylphosphine), BINAP wikipedia.org |

| Base | Et₃N (Triethylamine), K₂CO₃, NaOAc wikipedia.org |

| Solvent | Acetonitrile (B52724), DMF, Toluene |

| Temperature | 80 - 140 °C |

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling followed by Reduction

One versatile approach to the synthesis of the carbon skeleton of this compound involves a Sonogashira coupling reaction followed by a reduction step. The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov

In this context, the synthesis would commence with the coupling of a suitably protected but-1-yne derivative with 1-bromo-4-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position under carefully controlled conditions, typically at room temperature. wikipedia.org This reaction is generally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov

The resulting 1-bromo-4-(but-1-yn-1-yl)benzene intermediate is then subjected to a reduction reaction to convert the alkyne triple bond into a cis- or trans-alkene. The stereochemical outcome of the reduction can be controlled by the choice of reagents. For instance, reduction with hydrogen gas in the presence of Lindlar's catalyst typically yields the Z (cis) isomer, while dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), generally afford the E (trans) isomer. Subsequent selective bromination of the terminal methyl group would be required to yield the final product.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | 1-bromo-4-iodobenzene, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | 1-bromo-4-(alk-1-yn-1-yl)benzene |

| 2 | Reduction | H₂, Lindlar's catalyst (for Z-alkene) or Na/NH₃ (for E-alkene) | 1-bromo-4-(alk-1-en-1-yl)benzene |

Grignard and Organolithium Reagent Mediated Reactions

Organometallic reagents, such as Grignard and organolithium reagents, provide another important avenue for the synthesis of this compound. masterorganicchemistry.comyoutube.com These reagents are strong nucleophiles and bases, enabling the formation of carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and alkyl halides. masterorganicchemistry.comyoutube.com

A plausible Grignard-based synthesis could involve the reaction of 4-bromobenzaldehyde (B125591) with a suitable butenyl Grignard reagent. The Grignard reagent, prepared from the corresponding butenyl halide and magnesium metal, would add to the carbonyl group of the aldehyde to form a secondary alcohol. google.com Subsequent dehydration of this alcohol would yield the butenylbenzene core structure.

Alternatively, an organolithium reagent could be employed. For example, 1,4-dibromobenzene could be treated with an organolithium reagent like n-butyllithium at low temperatures to undergo a halogen-metal exchange, selectively replacing one of the bromine atoms with lithium. This aryllithium species can then react with a suitable electrophile, such as 1,4-dibromobut-1-ene, to form the target molecule. Careful control of stoichiometry and reaction conditions is crucial to avoid side reactions. tu-bs.de

| Reagent Type | Starting Materials | Key Reaction Step | Intermediate/Product |

| Grignard Reagent | 4-bromobenzaldehyde, butenylmagnesium bromide | Nucleophilic addition to carbonyl | Secondary alcohol, then dehydration to alkene |

| Organolithium Reagent | 1,4-dibromobenzene, n-butyllithium, 1,4-dibromobut-1-ene | Halogen-metal exchange, then nucleophilic substitution | This compound |

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from carbonyl compounds. harvard.eduresearchgate.net These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). wikipedia.org

To synthesize this compound via these routes, 4-bromobenzaldehyde would serve as the carbonyl component. The other reactant would be a phosphorus-containing species that delivers the 4-bromobut-1-enyl moiety. For instance, in a Wittig approach, a 3-bromopropyltriphenylphosphonium bromide salt could be treated with a strong base to generate the corresponding ylide, which would then react with 4-bromobenzaldehyde.

The Horner-Wadsworth-Emmons reaction generally offers better control over the stereochemistry of the resulting alkene, often favoring the formation of the E (trans) isomer. wikipedia.orgorganic-chemistry.org In this case, a phosphonate ester, such as diethyl (3-bromopropyl)phosphonate, would be deprotonated with a base to form a stabilized carbanion, which would then react with 4-bromobenzaldehyde to yield predominantly the (E)-1-bromo-4-(4-bromobut-1-en-1-yl)benzene. organic-chemistry.org

| Reaction | Phosphorus Reagent | Carbonyl Component | Key Feature |

| Wittig Reaction | 3-bromopropyltriphenylphosphonium ylide | 4-bromobenzaldehyde | Forms C=C bond, stereoselectivity can be variable |

| Horner-Wadsworth-Emmons | Diethyl (3-bromopropyl)phosphonate carbanion | 4-bromobenzaldehyde | Often provides high E-selectivity for the alkene product |

Radical Mediated Coupling Methodologies

Radical-mediated reactions can also be envisioned for the synthesis of this compound, particularly for the bromination of an existing butenylbenzene precursor. For example, if 1-bromo-4-(but-1-en-1-yl)benzene were synthesized by other means, the allylic bromine atom could be introduced via a radical bromination reaction.

Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN are commonly used for the selective bromination of allylic positions. The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts an allylic hydrogen atom, followed by reaction of the resulting allylic radical with a bromine source. This method, however, may lead to a mixture of products, including regioisomers, and therefore requires careful optimization of reaction conditions to achieve the desired selectivity.

Regioselective and Stereoselective Synthesis of the Buten-1-yl Moiety

The synthesis of this compound presents challenges in controlling both the geometry of the double bond and the position of the bromine atom on the butene chain.

Control of Olefin Geometry (E/Z Isomerism)

The geometry of the double bond in the buten-1-yl moiety, designated as E (trans) or Z (cis), can significantly influence the properties and subsequent reactivity of the molecule. As mentioned previously, the Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-alkenes. wikipedia.org The use of stabilized phosphonate ylides in the HWE reaction generally leads to the thermodynamically more stable E-isomer as the major product. organic-chemistry.org

In contrast, the Wittig reaction can be tuned to favor the formation of the Z-isomer, particularly when using non-stabilized ylides under salt-free conditions. The stereochemical outcome of the Wittig reaction is influenced by factors such as the nature of the ylide, the solvent, and the presence of lithium salts. harvard.edu

Reduction of an alkyne precursor also offers excellent stereocontrol. Catalytic hydrogenation of a C-C triple bond over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) delivers the Z-alkene via syn-addition of hydrogen. Conversely, the reduction of an alkyne with sodium or lithium metal in liquid ammonia at low temperatures proceeds via an anti-addition mechanism to afford the E-alkene.

| Method | Typical Stereochemical Outcome | Key Reagents/Conditions |

| Horner-Wadsworth-Emmons | E (trans) | Stabilized phosphonate carbanion |

| Wittig Reaction | Z (cis) | Non-stabilized ylide, salt-free conditions |

| Alkyne Reduction | Z (cis) | H₂, Lindlar's catalyst |

| Alkyne Reduction | E (trans) | Na or Li in liquid NH₃ |

Strategies for Selective Bromination on the Butene Chain

Introducing a bromine atom regioselectively onto the butene chain is a critical step. One common strategy is the hydrobromination of a corresponding diene or alkyne. For instance, the addition of hydrogen bromide (HBr) to a 1-bromo-4-(but-1-yn-3-en-1-yl)benzene precursor could potentially be controlled to achieve the desired regiochemistry. The presence of peroxides can promote anti-Markovnikov addition of HBr via a radical mechanism.

Another approach involves the functionalization of a precursor molecule containing a hydroxyl group at the desired position. For example, a but-1-en-4-ol derivative of bromobenzene could be synthesized and the hydroxyl group subsequently converted to a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method offers excellent regiocontrol as the position of the bromine atom is predetermined by the position of the hydroxyl group.

Haloboration reactions can also provide a route to regioselectively brominated alkenes. For example, the bromoboration of propyne (B1212725) with BBr₃ has been shown to proceed with high syn-selectivity to produce a (Z)-2-bromo-1-propenylborane derivative, which can then be used in cross-coupling reactions. nih.gov This methodology could be adapted to install the bromine atom at a specific position on the butene chain with defined stereochemistry. nih.gov

| Strategy | Precursor | Key Reagents | Notes |

| Hydrobromination | Diene or alkyne | HBr, with or without peroxides | Regioselectivity depends on conditions (Markovnikov vs. anti-Markovnikov) |

| Hydroxyl Conversion | But-1-en-4-ol derivative | PBr₃, SOBr₂ | Excellent regiocontrol |

| Haloboration | Alkyne | BBr₃ | Can provide high regio- and stereoselectivity |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The heart of the Mizoroki-Heck reaction is the palladium catalyst. The choice of the palladium source and the associated ligands profoundly influences the catalytic activity, stability, and selectivity of the reaction.

Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective palladium precursors for the Heck reaction. researchgate.net These are typically reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are also utilized, offering advantages in terms of easy separation and potential for recycling. rsc.org For the synthesis of this compound, a catalyst system comprising Pd(OAc)₂ with a suitable phosphine ligand is a logical starting point.

Ligand Design: The design of ligands is a crucial aspect of optimizing the Heck reaction. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties. scholaris.ca For the synthesis of substituted styrenes, phosphine-based ligands are widely employed.

| Ligand Type | Examples | Key Features & Impact on Reaction |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Basic ligands, widely used. Steric bulk can influence selectivity. |

| Bidentate Phosphines | BINAP, dppf | Can form stable chelate complexes with palladium, enhancing catalyst stability. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts. researchgate.net |

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, reaction rate, and selectivity of the Heck reaction.

Solvent Effects: Polar aprotic solvents are generally favored for the Mizoroki-Heck reaction as they can dissolve the polar intermediates in the catalytic cycle.

| Solvent | Properties | Impact on Reaction |

| N,N-Dimethylformamide (DMF) | High boiling point, good solvating power for salts and organic substrates. | Commonly used and often gives good yields. researchgate.net |

| N,N-Dimethylacetamide (DMAc) | Similar to DMF, but with a higher boiling point. | Can be beneficial for less reactive substrates requiring higher temperatures. nih.gov |

| Acetonitrile (MeCN) | Lower boiling point, can be easier to remove post-reaction. | May result in lower selectivity in some cases. nih.gov |

| Toluene | Non-polar solvent. | Can be used, particularly with non-polar substrates and specific catalyst systems. nih.gov |

The solvent can also play a role in the catalyst's stability and can influence the regioselectivity of the reaction. researchgate.net

Reaction Temperature Profiling: The reaction temperature is a crucial parameter to control. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature for the synthesis of this compound would need to be determined empirically, but typically ranges from 80 °C to 150 °C for Heck reactions involving aryl bromides. rsc.org Temperature optimization is essential to achieve a good balance between reaction time and product yield. rsc.org

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, and the Heck reaction is no exception. unibo.it

Green Solvents: A major focus of green chemistry is the replacement of toxic and volatile organic solvents with greener alternatives. Water, ionic liquids, and bio-based solvents like Cyrene™ have emerged as promising media for palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org Performing the synthesis of this compound in a greener solvent would significantly improve its environmental footprint. For instance, the use of N-Hydroxyethylpyrrolidone (HEP) in water has been shown to be an effective and sustainable solvent system for Heck reactions. digitellinc.com

Catalyst Recovery and Reuse: The use of expensive palladium catalysts is a drawback of the Heck reaction. Developing methods for catalyst recovery and reuse is a key aspect of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, can be easily separated from the reaction mixture and reused multiple times. acs.org Encapsulated palladium catalysts also offer a promising approach for catalyst recycling. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve energy efficiency in many organic reactions, including the Heck coupling. frontiersin.org Applying microwave irradiation to the synthesis of this compound could lead to a more sustainable process.

| Green Chemistry Approach | Implementation Example | Benefits |

| Use of Green Solvents | Water, Ethanol/Water mixtures, Cyrene™ | Reduced toxicity and environmental impact. rsc.orgdigitellinc.com |

| Catalyst Recycling | Heterogeneous Pd catalysts (e.g., Pd/C, Pd NPs) | Cost reduction and conservation of precious metals. acs.org |

| Energy Efficiency | Microwave-assisted heating | Shorter reaction times and lower energy consumption. frontiersin.org |

| Atom Economy | One-pot multi-component reactions | Reduced waste and purification steps. rsc.org |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Comprehensive Analysis of this compound Reveals a Gap in Current Chemical Literature

A thorough review of available scientific literature and chemical databases indicates a significant lack of specific research focused on the chemical reactivity and transformation of the compound This compound . While the compound is listed in chemical databases such as PubChem, detailed experimental studies outlining its behavior in various chemical reactions are not present in the accessible peer-reviewed literature. nih.gov

The unique structure of this compound, featuring both an aryl bromide and a vinylic bromide moiety, suggests a potential for diverse and selective chemical transformations. Aryl bromides are well-known precursors in a multitude of reactions, including nucleophilic aromatic substitutions, cross-coupling reactions, and the formation of organometallic reagents. Similarly, vinylic bromides are valuable functional groups in organic synthesis, particularly for carbon-carbon bond formation.

However, an extensive search for specific studies on this molecule did not yield any dedicated reports on its reactivity. Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussions on the following topics as they pertain specifically to this compound:

Chemical Reactivity and Transformation Studies of 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene

Reactions Involving the Vinylic Bromide Moiety:No research articles were identified that focused on the selective reaction of the vinylic bromide in the presence of the aryl bromide.

Hydrobromination and Debromination Reactions

Hydrobromination involves the addition of hydrogen bromide (HBr) across the double bond, while debromination would entail the removal of bromine atoms.

Hydrobromination : The addition of HBr to the alkene moiety would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon. Anti-Markovnikov addition could be achieved under radical conditions.

Debromination : This reaction could potentially lead to the formation of a more unsaturated system, such as a diene or a cyclized product, through the removal of two bromine atoms (e.g., the vinylic and alkyl bromides) using a reducing agent like zinc.

Specific research detailing these transformations for 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene has not been identified.

Cross-Coupling Reactions on the Vinylic Position

The vinylic carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide is also reactive, but the vinylic bromide may exhibit different reactivity, allowing for potential selectivity.

Key cross-coupling reactions applicable to this position include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent.

Heck Coupling : Reaction with an alkene.

Sonogashira Coupling : Reaction with a terminal alkyne.

Stille Coupling : Reaction with an organotin reagent.

Buchwald-Hartwig Amination : Reaction with an amine.

A comprehensive search of scientific databases did not yield specific studies or datasets for cross-coupling reactions at the vinylic position of this compound. The following table provides a theoretical overview of potential products from such reactions.

| Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-Aryl-4-(4-bromobut-1-en-1-yl)benzene |

| Heck | Alkene (R-CH=CH₂) | 1-(Buta-1,3-dien-1-yl)-4-(4-bromobut-1-en-1-yl)benzene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-(But-1-en-3-yn-1-yl)-4-(4-bromobut-1-en-1-yl)benzene derivative |

| Stille | Organostannane (R-Sn(Alkyl)₃) | 1-Substituted-4-(4-bromobut-1-en-1-yl)benzene |

| Buchwald-Hartwig | Amine (R₂NH) | N,N-Disubstituted-4-(4-bromobut-1-en-1-yl)aniline |

Note: This table is illustrative of the general reaction class and does not represent experimentally verified results for this specific compound.

Nucleophilic Addition to the Alkene

The double bond in this compound can be susceptible to nucleophilic addition, particularly if activated by an electron-withdrawing group. In this molecule, the bromophenyl group can influence the electron density of the alkene. This type of reaction typically requires a strong nucleophile and may compete with substitution reactions at the alkyl bromide position.

Detailed research findings on the nucleophilic addition to the alkene of this specific compound are not available in the reviewed literature.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond is a key reactive center in the molecule, enabling a variety of transformations.

Addition Reactions (Hydrogenation, Halogenation, Hydrohalogenation)

These are classic electrophilic addition reactions of alkenes.

Hydrogenation : The catalytic addition of hydrogen (H₂) across the double bond would reduce the alkene to an alkane, yielding 1-bromo-4-(4-bromobutyl)benzene.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in a vicinal dihalide, forming a 1,2-dihalo-1-(4-bromophenyl)-4-bromobutane derivative.

Hydrohalogenation : As mentioned in section 3.2.1, the addition of a hydrogen halide (like HBr or HCl) would yield a haloalkane.

No specific experimental data for these addition reactions on this compound were found.

Oxidation Reactions (Epoxidation, Dihydroxylation, Ozonolysis)

Oxidative cleavage or modification of the alkene is a powerful synthetic tool.

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide ring across the former double bond.

Dihydroxylation : Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a vicinal diol (a 1,2-dihydroxybutane derivative).

Ozonolysis : Cleavage of the double bond with ozone (O₃), followed by a workup step, would break the molecule into two smaller carbonyl-containing fragments. Reductive workup (e.g., with dimethyl sulfide) would yield 4-bromobenzaldehyde (B125591) and 3-bromopropanal.

Specific studies detailing the oxidation of the alkene in this compound could not be located in the scientific literature.

Cycloaddition Reactions (Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene can participate as a dienophile or dipolarophile in cycloaddition reactions to form new ring systems.

Diels-Alder Reaction : As a dienophile, the alkene could react with a conjugated diene to form a six-membered ring. The reactivity would be influenced by the electronic nature of the substituents on the double bond.

1,3-Dipolar Cycloadditions : The alkene can act as a dipolarophile and react with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) to synthesize five-membered heterocyclic rings.

A review of published research did not yield specific examples of cycloaddition reactions involving this compound. The following table illustrates the potential heterocyclic products from 1,3-dipolar cycloadditions.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N₃) | Triazoline |

| Nitrile Oxide (R-CNO) | Isoxazoline |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |

Note: This table is illustrative and does not represent experimentally verified results for this specific compound.

Competitive and Chemoselective Reactivity Studies of this compound

The study of this compound's reactivity is centered on the selective transformation of one functional group in the presence of others. The distinct electronic and steric environments of the aryl and vinylic bromine atoms, alongside the alkene moiety, allow for targeted chemical modifications.

The differential reactivity of aryl and vinylic halides is a well-established principle in organic chemistry, primarily governed by the hybridization of the carbon atom to which the halogen is attached and the potential for resonance stabilization. In this compound, the aryl bromine is attached to an sp²-hybridized carbon of the benzene (B151609) ring, while the vinylic bromine is attached to an sp²-hybridized carbon of the alkene chain.

In general, aryl halides are less reactive than vinylic halides in certain transformations, such as nucleophilic substitution, due to the partial double bond character of the C-Br bond conferred by resonance with the aromatic ring. quora.comquora.com However, in the context of transition-metal-catalyzed cross-coupling reactions, the reactivity order can be influenced by the specific catalyst system and reaction conditions. For instance, in palladium-catalyzed reactions, the oxidative addition step is often the rate-determining step, and its facility can differ for aryl and vinylic C-Br bonds.

Research on analogous systems, such as 1-bromo-4-iodobenzene, has demonstrated that chemoselective cross-coupling can be achieved based on the differential reactivity of the carbon-halogen bonds. wikipedia.org For this compound, it is anticipated that selective coupling at either the aryl or vinylic position could be achieved by careful selection of the palladium catalyst, ligands, and reaction temperature. For example, certain phosphine (B1218219) ligands may favor the oxidative addition to the aryl C-Br bond over the vinylic C-Br bond, or vice versa.

A hypothetical study to systematically investigate this differentiation could involve subjecting the compound to various palladium-catalyzed cross-coupling conditions, such as Suzuki, Heck, or Sonogashira reactions, and analyzing the product distribution. The table below outlines a potential experimental design for such a study.

Table 1: Hypothetical Experimental Design for Investigating Chemoselective Cross-Coupling Reactions

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | Aryl-coupled product |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | Aryl-coupled product |

| 3 | PdCl₂(PPh₃)₂ | None | Et₃N | DMF | 60 | Vinylic-coupled product |

| 4 | Pd(PPh₃)₄ | None | Cs₂CO₃ | THF | 70 | Mixture of products |

The proximate arrangement of the alkene double bond and the bromine atoms in this compound allows for potential intramolecular interactions and cyclization reactions. Under specific conditions, the alkene can act as an internal nucleophile or participate in radical cyclization cascades.

For instance, treatment with a radical initiator could trigger an intramolecular cyclization, where a carbon-centered radical generated on the butyl chain adds to the double bond, potentially followed by further reactions involving the bromine atoms. The regioselectivity of such a cyclization would be governed by the stability of the resulting cyclic radical intermediates, with 5-exo-trig or 6-endo-trig cyclizations being plausible pathways.

Furthermore, under conditions that favor the formation of an organometallic intermediate at one of the bromine positions (e.g., via lithium-halogen exchange or Grignard reagent formation), an intramolecular Heck-type reaction could be envisioned, where the newly formed carbon-metal bond adds across the double bond. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the metallic species.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the transformations of this compound is crucial for controlling the reaction outcomes and designing new synthetic applications. Mechanistic studies would likely focus on the elementary steps of the reactions, such as oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions, or the radical propagation steps in cyclization reactions.

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle. In the case of this compound, a key mechanistic question would be the relative rates of oxidative addition of the Pd(0) catalyst to the aryl C-Br versus the vinylic C-Br bond. This can be investigated through kinetic studies, in-situ monitoring of the reaction using techniques like NMR spectroscopy, and computational modeling.

The following table summarizes the key mechanistic steps that would be investigated for a Suzuki-Miyaura cross-coupling reaction involving this substrate.

Table 2: Key Mechanistic Steps in the Suzuki-Miyaura Cross-Coupling of this compound

| Step | Description | Key Intermediates | Factors Influencing Selectivity |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | Aryl-Pd(II)-Br or Vinyl-Pd(II)-Br complex | Catalyst, ligand, C-Br bond dissociation energy |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Aryl-Pd(II)-R or Vinyl-Pd(II)-R complex | Base, nature of the boronic acid |

| Reductive Elimination | The two organic groups on the palladium center couple, and the Pd(0) catalyst is regenerated. | Coupled product and Pd(0) | Ligand sterics and electronics |

In the context of intramolecular reactions, mechanistic studies would aim to identify the nature of the reactive intermediates (e.g., radicals, organometallics) and the factors that control the regioselectivity of the cyclization. This could involve trapping experiments to intercept proposed intermediates, isotopic labeling studies to trace the fate of atoms, and computational studies to model the transition states of the cyclization pathways.

Advanced Spectroscopic and Chromatographic Characterization of 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled.

Two-dimensional NMR techniques are critical for assigning the complex spin systems present in the molecule. The expected ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structural motifs, such as 4-bromostyrene (B1200502) and bromoalkanes. chemicalbook.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the vinyl protons (H1' and H2'), confirming their vicinal relationship. It would also delineate the alkyl chain, showing correlations from the H2' vinyl proton to the adjacent methylene (B1212753) protons (H3'), and sequentially from H3' to H4'. On the aromatic ring, the characteristic AA'BB' system of the 1,4-disubstituted ring would show correlations between the adjacent aromatic protons (H2/H6 and H3/H5). sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It is used to assign the chemical shifts of protonated carbons. For instance, the signal for the C2'/C6' aromatic carbons would correlate with the H2/H6 proton signal, and the C1' vinyl carbon would correlate with the H1' proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:

The vinyl proton H1' showing a correlation to the aromatic quaternary carbon C4, linking the vinyl group to the benzene (B151609) ring.

The aromatic protons H3/H5 showing a correlation to the bromine-bearing quaternary carbon C1.

The methylene protons H4' showing a correlation to the bromine-bearing carbon C4'.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For the vinyl group, a NOESY experiment could confirm the E-configuration (trans) by showing a strong correlation between the vinyl protons H1' and H2', which are on opposite sides of the double bond but still spatially close. Conversely, the absence of a strong NOE signal between a vinyl proton and the aromatic protons would also support the assigned geometry. reddit.com

The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations |

|---|---|---|---|---|

| H2 / H6 | H3 / H5 | C2 / C6 | C4, C1 | H3 / H5, H1' |

| H3 / H5 | H2 / H6 | C3 / C5 | C1, C4 | H2 / H6 |

| H1' | H2' | C1' | C4, C2' | H2', H2/H6 |

| H2' | H1', H3' | C2' | C4, C1', C4' | H1', H3' |

| H3' | H2', H4' | C3' | C1', C4' | H2', H4' |

| H4' | H3' | C4' | C2', C3' | H3' |

Solid-state NMR (SSNMR) spectroscopy provides valuable information on the structure, packing, and dynamics of molecules in the solid phase. For this compound, SSNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and SSNMR is highly sensitive to the local electronic environment and intermolecular interactions that define these forms. researchgate.net

The direct detection of the bromine nuclei (⁷⁹Br and ⁸¹Br) by SSNMR is challenging. huji.ac.il Both isotopes are quadrupolar (spin I = 3/2), which results in very broad spectral lines due to strong quadrupolar interactions, often making them impractical to observe with standard high-resolution techniques. nih.gov However, their influence can be observed on neighboring nuclei like ¹³C.

The primary application of SSNMR for this compound would involve high-resolution ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments. The ¹³C chemical shifts are highly sensitive to the molecular conformation and crystal packing. The presence of multiple, distinct peaks for a single carbon position in the ¹³C CP/MAS spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice or the existence of a polymorphic mixture. researchgate.net Furthermore, SSNMR techniques can be used to probe the dynamics of the butenyl chain or the phenyl ring in the solid state. nih.gov

Mass Spectrometry (MS) in Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, allowing for the determination of its elemental formula. weebly.com The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.org

Consequently, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments. For a molecule with two bromine atoms, this cluster will appear as three peaks in a ratio of approximately 1:2:1:

[M]⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

[M+2]⁺: The most abundant peak, corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: The peak corresponding to the molecule containing two ⁸¹Br isotopes.

By calculating the theoretical exact masses for each isotopic combination, HRMS can confirm the elemental composition C₁₀H₁₀Br₂ with high confidence.

| Isotopic Composition | Ion Peak | Calculated Exact Mass (Da) | Expected Relative Abundance |

|---|---|---|---|

| C₁₀H₁₀⁷⁹Br₂ | [M]⁺ | 287.9152 | ~1 |

| C₁₀H₁₀⁷⁹Br⁸¹Br | [M+2]⁺ | 289.9132 | ~2 |

| C₁₀H₁₀⁸¹Br₂ | [M+4]⁺ | 291.9111 | ~1 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions provides detailed structural information. libretexts.org For this compound, several key fragmentation pathways can be predicted.

Loss of a Bromine Radical: A common fragmentation for alkyl and aryl bromides is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a more stable carbocation. youtube.com This can occur at either the alkyl or aryl position.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the atom where the initial ionization occurred (e.g., the vinyl double bond or the bromine atom) is a common pathway. libretexts.org

Cleavage of the Butenyl Chain: The alkyl chain can fragment at various points, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Formation of Tropylium (B1234903) Ion: Fragmentation involving the benzene ring can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, although this is more common in compounds with a benzylic carbon.

The table below outlines plausible fragmentation pathways and the expected m/z values for the resulting fragment ions. Note that any fragment retaining one bromine atom will exhibit a characteristic doublet peak ([F]⁺ and [F+2]⁺) with a 1:1 intensity ratio.

| Proposed Fragment Ion Structure | Fragmentation Pathway | m/z (for ⁷⁹Br/⁸¹Br) | Isotopic Pattern |

|---|---|---|---|

| [C₁₀H₁₀Br₂]⁺• | Molecular Ion | 288 / 290 / 292 | 1:2:1 Triplet |

| [C₁₀H₁₀Br]⁺ | Loss of •Br | 209 / 211 | 1:1 Doublet |

| [C₆H₄Br]⁺ | Cleavage of vinyl-aryl bond | 155 / 157 | 1:1 Doublet |

| [C₄H₆Br]⁺ | Cleavage of vinyl-aryl bond | 133 / 135 | 1:1 Doublet |

| [C₈H₆Br]⁺ | Loss of C₂H₄ from [C₁₀H₁₀Br]⁺ | 181 / 183 | 1:1 Doublet |

| [C₁₀H₉]⁺ | Loss of 2 •Br and H• | 129 | Singlet |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

For this compound, these techniques can identify key functional groups:

Aromatic Ring: The 1,4-disubstitution (para) pattern gives rise to characteristic C-H out-of-plane bending ("wagging") bands in the IR spectrum, typically in the 860-790 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations appear in both IR and Raman spectra around 1600-1450 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz

Alkene Group: The C=C double bond stretch typically appears around 1650-1630 cm⁻¹. This vibration may be weak in the IR spectrum if the bond is relatively symmetric, but it often produces a strong signal in the Raman spectrum. ksu.edu.sa The vinyl C-H stretching occurs at a higher frequency than alkyl C-H, usually in the 3100-3020 cm⁻¹ range.

Alkyl Chain: C-H stretching vibrations for the CH₂ groups of the butenyl chain will appear in the 2960-2850 cm⁻¹ region. vscht.cz

Carbon-Bromine Bonds: The C-Br stretching vibrations occur in the fingerprint region of the spectrum. The aryl C-Br stretch is typically found at higher wavenumbers than the alkyl C-Br stretch. The alkyl C-Br stretch gives a medium to strong absorption in the 690-515 cm⁻¹ range. orgchemboulder.com

The following table lists the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3030 | Medium | Strong |

| C-H Stretch | Vinyl (=C-H) | 3080 - 3020 | Medium | Medium |

| C-H Stretch | Alkyl (-CH₂-) | 2960 - 2850 | Strong | Medium |

| C=C Stretch | Alkene | 1650 - 1630 | Weak-Medium | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1585, 1500, 1450 | Medium-Strong | Medium-Strong |

| C-H Out-of-Plane Bend | p-Disubstituted Benzene | 860 - 790 | Strong | Weak |

| C-Br Stretch | Aryl | 1100 - 1000 | Strong | Strong |

| C-Br Stretch | Alkyl | 690 - 515 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for elucidating their solid-state conformation and configuration.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For instance, in a study on a related compound, (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, X-ray crystallography revealed a trans configuration across the double bond and a dihedral angle of 7.31(3)° between the benzene ring and the plane of the double bond. researchgate.net It also identified short intermolecular Br⋯O contacts that stabilize the crystal structure. researchgate.net Similarly, for a crystalline derivative of this compound, one could expect to determine the stereochemistry of the double bond (E or Z), the conformation of the bromobutyl chain, and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, which can influence the material's bulk properties.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(1) |

| Volume (ų) | 1334.5(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.654 |

| R-factor (%) | 4.2 |

This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. For the analysis of this compound and its derivatives, chromatographic methods are essential for assessing purity, isolating specific isomers, and quantifying components within a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. The development of a robust HPLC method is crucial for the quality control of synthesized this compound derivatives.

Method development typically involves the selection of a suitable stationary phase (column), a mobile phase, and a detector. For non-polar to moderately polar compounds like brominated benzene derivatives, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By systematically varying the composition of the mobile phase (gradient elution) and the flow rate, an optimal separation of the target compound from its impurities or byproducts can be achieved. Detection is commonly performed using a UV-Vis detector, as the benzene ring in the molecule will absorb UV light at specific wavelengths. For compounds that are not easily separated, alternative stationary phases or the use of chiral columns for enantiomeric separation may be necessary. researchgate.net

Illustrative HPLC Method Parameters for a Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of a typical set of starting conditions for HPLC method development.

For derivatives of this compound that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. A temperature program is often used to facilitate the elution of compounds with a wide range of boiling points.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is produced. The mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Example GC-MS Data for a Hypothetical Volatile Derivative

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range (m/z) | 40-450 |

| Major Fragments (m/z) | 288 (M+), 207, 128, 77 |

This table illustrates typical GC-MS parameters and the kind of fragmentation data that would be obtained for a derivative of the target compound.

Theoretical and Computational Studies on 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene, this could involve studying reactions such as electrophilic additions to the double bond, nucleophilic substitution at the bromine-bearing carbons, or metal-catalyzed cross-coupling reactions at the aryl-bromide site.

Density Functional Theory (DFT) is a common method for these investigations, offering a good balance between accuracy and computational cost. By applying DFT, researchers can map out the energetic landscape of a proposed reaction, helping to determine the most likely pathway. For instance, in a hypothetical electrophilic addition of HBr across the double bond, computational models could distinguish between a stepwise mechanism involving a carbocation intermediate and a concerted mechanism.

Transition State Localization

A key aspect of predicting reaction mechanisms is the localization of transition states, which are the highest energy points along the reaction coordinate. Identifying the geometry and energy of a transition state allows for the calculation of the activation energy, a critical factor in determining reaction rates. For this compound, computational methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods would be used to locate the saddle points on the potential energy surface corresponding to the transition states of various potential reactions.

For example, in a hypothetical intramolecular cyclization reaction, localizing the transition state would reveal the precise atomic arrangement at the point of highest energy, including the lengths of forming and breaking bonds. This information is invaluable for understanding the steric and electronic factors that govern the reaction's feasibility.

Kinetic and Thermodynamic Parameters from Computational Models

Once the stationary points on the potential energy surface (reactants, products, and transition states) are optimized, computational models can be used to calculate important kinetic and thermodynamic parameters. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from the DFT calculations.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can predict its spontaneity and the position of equilibrium. Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. These parameters can be used in the Arrhenius equation or transition state theory to predict reaction rate constants.

Below is an illustrative table of computationally derived thermodynamic and kinetic data for a hypothetical reaction of this compound.

| Parameter | Value (unit) | Description |

| ΔH | -85 kJ/mol | Enthalpy of reaction, indicating an exothermic process. |

| ΔG | -70 kJ/mol | Gibbs free energy of reaction, indicating a spontaneous process. |

| Ea | 120 kJ/mol | Activation energy, representing the energy barrier for the reaction. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like DFT and time-dependent DFT (TD-DFT) can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm its structure. Similarly, calculated IR spectra can help assign vibrational modes observed in experimental spectra. Discrepancies between predicted and experimental data can often provide deeper insights into the molecular structure and its environment.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (Aromatic C-Br) | 121.5 ppm | 122.1 ppm |

| ¹H NMR (Vinylic H) | 6.25 ppm | 6.30 ppm |

| IR Stretch (C=C) | 1650 cm⁻¹ | 1645 cm⁻¹ |

Structure-Reactivity Relationship (SAR) Insights from Computational Models

Structure-Reactivity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. Computational models are extensively used in this field, often referred to as Quantitative Structure-Activity Relationship (QSAR) when the relationships are expressed mathematically. nih.gov

For this compound, computational SAR studies could explore how modifications to its structure affect its reactivity. For instance, by systematically changing substituents on the benzene (B151609) ring or altering the length of the butenyl chain, one could compute descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various steric parameters. These descriptors can then be correlated with reactivity in a particular reaction. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. Such studies are invaluable for designing molecules with desired reactivity profiles.

Potential Applications of 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene in Advanced Organic Synthesis and Materials Science

A Strategic Building Block for Complex Organic Molecules

The unique structural arrangement of 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene, featuring two distinct carbon-bromine bonds, allows for selective and sequential chemical transformations. This differential reactivity is key to its utility in the construction of intricate molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds

While direct studies on the biological activity of derivatives of this compound are limited, its structural motifs are present in various classes of pharmacologically active compounds. The vinyl bromide group can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce diverse aryl, heteroaryl, or vinyl substituents. These reactions are fundamental in the synthesis of scaffolds for drug discovery. For instance, the resulting styrenyl derivatives are common cores in compounds targeting a variety of receptors and enzymes.

The terminal alkyl bromide offers a handle for nucleophilic substitution reactions, allowing for the introduction of amines, azides, thiols, and other functional groups. This dual functionality enables the construction of molecules with both a rigid aromatic core and a flexible, functionalized side chain, a common feature in many therapeutic agents. The controlled, stepwise functionalization of this precursor allows for the systematic exploration of chemical space around a central scaffold, a crucial process in medicinal chemistry for optimizing drug-like properties.

Intermediate in Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of bifunctional building blocks to construct key fragments. The vinyl bromide moiety of this compound can be a precursor to stereochemically defined olefinic linkages, a common feature in many polyketide and non-ribosomal peptide natural products. Cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds with high stereocontrol.

Furthermore, the butenyl side chain can be subjected to a variety of transformations, including oxidation, reduction, and cyclization reactions, to build more complex carbocyclic or heterocyclic ring systems. For example, the terminal bromide could be displaced to initiate an intramolecular cyclization onto the aromatic ring or the vinyl group, leading to the formation of fused or spirocyclic systems found in various alkaloids and terpenoids. The ability to sequentially address the two bromine atoms with different reagents provides a strategic advantage in the convergent synthesis of complex natural product targets.

A Promising Monomer in Polymer Chemistry

The presence of two reactive sites in this compound also makes it an attractive candidate as a monomer for the synthesis of functional polymers.

Synthesis of Brominated Polymers

Polymers containing bromine atoms often exhibit desirable properties such as flame retardancy and increased refractive index. The incorporation of this compound into a polymer backbone would result in a brominated polymer. The bromine atoms can either be retained in the final material to impart specific properties or they can serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications.

Polymerization via Cross-Coupling or Addition Reactions

The vinyl bromide functionality of this compound is amenable to various cross-coupling polymerization techniques. For example, in a Yamamoto or Suzuki-Miyaura polycondensation, the monomer could be coupled with a suitable bis-organometallic or bis-boronic acid comonomer to form conjugated polymers. Such polymers are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Alternatively, the vinyl group could potentially undergo addition polymerization, although the reactivity might be influenced by the presence of the bromine atom. The terminal alkyl bromide could also be utilized in polycondensation reactions, for instance, by reacting with a difunctional nucleophile to form polyesters, polyethers, or polyamines. The choice of polymerization method would allow for the synthesis of a variety of polymer architectures with distinct properties.

Ligand Precursor in Catalysis

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound offers a scaffold for the synthesis of novel ligands. The aryl bromide can be a site for the introduction of phosphine (B1218219), amine, or other coordinating groups through cross-coupling reactions or nucleophilic aromatic substitution.

Formation of Organometallic Complexes

The carbon-bromine bonds in this compound are susceptible to oxidative addition with various low-valent transition metals, leading to the formation of stable organometallic complexes. The differential reactivity of the aryl and vinyl C-Br bonds can be exploited to selectively generate specific organometallic species. For instance, palladium(0) or nickel(0) complexes are known to react preferentially with aryl bromides over vinyl bromides under certain conditions, which would allow for the formation of an arylpalladium or arylnickel intermediate while leaving the bromobut-1-en-1-yl group intact for subsequent functionalization.

Conversely, conditions could be tailored to favor reaction at the vinyl bromide site. The resulting organometallic complexes, whether derived from the aryl or vinyl bromide, are valuable intermediates in a multitude of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Potential Organometallic Reactions of this compound

| Reaction Type | Metal Catalyst | Potential Intermediate |

| Oxidative Addition (Aryl) | Pd(0), Ni(0) | Aryl-Pd(II)-Br, Aryl-Ni(II)-Br |

| Oxidative Addition (Vinyl) | Various | Vinyl-M(II)-Br |

| Grignard Formation | Mg | Aryl-Mg-Br or Vinyl-Mg-Br |

| Organolithium Formation | n-BuLi, t-BuLi | Aryl-Li or Vinyl-Li |

Application in Homogeneous and Heterogeneous Catalysis

While direct applications of this compound as a catalyst are not documented, its derivatives hold potential in the field of catalysis. The molecule can serve as a precursor for the synthesis of more complex ligands for transition metal catalysts. For example, the bromo groups can be substituted with phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands. These ligands can then be complexed with metals such as palladium, rhodium, or iridium to form catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Furthermore, the extended conjugated system that can be generated from this molecule could be incorporated into porous organic polymers or metal-organic frameworks (MOFs). In such a scenario, the material could act as a heterogeneous catalyst, offering advantages such as ease of separation and recyclability. The specific electronic and steric properties of the ligand derived from this compound would influence the activity and selectivity of the resulting catalyst.

Probe Molecule in Mechanistic Organic Chemistry

The presence of two reactive sites with potentially different reactivities makes this compound a candidate for use as a probe molecule in mechanistic studies. By designing competitive reaction conditions, chemists can investigate the subtle factors that govern the selectivity of a particular reaction. For example, in a cross-coupling reaction employing a novel catalyst, the ratio of products resulting from the reaction at the aryl bromide versus the vinyl bromide can provide valuable insights into the catalyst's electronic and steric preferences.

Additionally, isotopic labeling of one of the bromine atoms or specific carbon atoms could allow for detailed mechanistic investigations using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Such studies are crucial for understanding reaction pathways, identifying reactive intermediates, and optimizing reaction conditions for desired outcomes.

Role in the Development of Optoelectronic Materials

The conjugated system of the 4-(but-1-en-1-yl)benzene core suggests that derivatives of this compound could find applications in the field of optoelectronic materials. Through cross-coupling reactions, the bromo substituents can be replaced with various aromatic or heteroaromatic groups to extend the π-conjugated system. This extension of conjugation is a key strategy in tuning the electronic and photophysical properties of organic materials.

For instance, Suzuki or Stille coupling reactions could be used to introduce electron-donating or electron-accepting moieties, leading to the formation of donor-acceptor chromophores. Such molecules are of interest for applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials in the emissive layer.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

The ability to precisely modify the molecular structure through the two reactive bromine handles allows for the systematic tuning of properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities.

Table 2: Potential Optoelectronic Derivatives from this compound

| Derivative Type | Synthetic Method | Potential Application |

| Extended π-conjugated system | Suzuki, Stille, Heck Coupling | OLEDs, OPVs |

| Donor-Acceptor Chromophores | Sequential Cross-Coupling | Non-linear optics, OLEDs |

| Fluorescent Polymers | Polymerization of derivatives | Organic electronics, Sensors |

Future Research Directions and Challenges for 1 Bromo 4 4 Bromobut 1 En 1 Yl Benzene Studies

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a driving force in modern synthetic chemistry. For a molecule like 1-bromo-4-(4-bromobut-1-en-1-yl)benzene, this involves developing methods that minimize waste, reduce energy consumption, and avoid the use of toxic and expensive catalysts.

Catalyst-Free Methodologies

Traditional synthesis often relies on metal catalysts, which can introduce issues of cost, toxicity, and product contamination. Future research will likely focus on developing catalyst-free routes to this compound. These approaches could involve thermally induced reactions or the use of alternative energy sources like microwave or ultrasound to promote bond formation without a catalyst. The primary challenge lies in achieving high selectivity and yield, as the absence of a catalyst can lead to a mixture of products and require harsh reaction conditions. Research into solvent effects and high-pressure conditions may provide viable pathways for catalyst-free synthesis.

Flow Chemistry Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of complex molecules. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly reactive intermediates. semanticscholar.orgresearchgate.net Applying flow chemistry to the synthesis of this compound could enable the generation and immediate use of unstable precursors, a concept successfully applied in the synthesis of other reactive bromo-compounds. researchgate.net This approach is particularly advantageous for multi-step syntheses, potentially allowing for a "telescoped" process where intermediates are generated and consumed in a continuous sequence without isolation. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. semanticscholar.org |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes. |

| Scalability | Often challenging, requiring process re-optimization. | More straightforward and predictable scaling. |

| Purity & Yield | Can be lower due to side reactions over time. | Often higher due to precise control and rapid quenching. nih.gov |

Electrochemical and Photochemical Synthesis

Electrosynthesis and photochemistry represent cutting-edge, sustainable methods that use electricity or light, respectively, to drive chemical reactions. These techniques often proceed under mild conditions and can offer unique reactivity pathways that are inaccessible through traditional thermal methods.

Electrochemical Synthesis: This method could be explored for the selective functionalization of a precursor molecule to generate this compound. For instance, electrochemical methods could be employed for halogenation steps, providing a greener alternative to conventional brominating agents.

Photochemical Synthesis: Light-induced reactions could be used to form the carbon-carbon double bond or to introduce the bromo-substituents with high regio- and stereoselectivity. Photoredox catalysis, in particular, has emerged as a powerful tool for forging complex bonds under gentle conditions and could be a promising avenue for synthesizing this target molecule.

Exploration of Unprecedented Reactivity Patterns

The dual reactivity of the aryl bromide and the alkenyl bromide in this compound opens the door to complex and novel chemical transformations. Future research will focus on harnessing this unique structure to build molecular complexity in innovative ways.

Activation of Inert Bonds

A significant frontier in chemistry is the activation of traditionally inert chemical bonds, such as carbon-hydrogen (C-H) bonds. rsc.org While the C-Br bonds in this compound are the most reactive sites, future studies could investigate the selective activation of specific C-H bonds on the benzene (B151609) ring or the butyl chain. This would allow for direct functionalization of the molecule's carbon skeleton, bypassing the need for pre-functionalized starting materials and enabling the construction of novel derivatives. The challenge lies in developing highly selective catalytic systems that can differentiate between the various C-H and C-Br bonds present in the molecule.

Cascade and Domino Reactions

Table 2: Potential Domino Reaction Sequences for this compound

| Initial Reaction Site | Subsequent Reaction | Potential Product Class |

|---|---|---|

| Aryl Bromide (e.g., Suzuki Coupling) | Intramolecular Heck Reaction | Fused Polycyclic Systems |

| Alkenyl Bromide (e.g., Sonogashira Coupling) wikipedia.org | Intramolecular Cyclization/Annulation | Complex Heterocycles |

These advanced synthetic and reactivity studies will be crucial in defining the future role of this compound as a versatile building block in organic chemistry.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis and subsequent reactions of this compound are likely to be complex, multi-step processes. To optimize reaction conditions, maximize yields, and ensure safety, real-time monitoring of reaction kinetics and intermediates is crucial. Advanced spectroscopic techniques, often integrated into Process Analytical Technology (PAT) frameworks, offer powerful tools for achieving this.

Future research should focus on the application of the following in situ techniques for reactions involving this compound:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for real-time monitoring of the concentrations of reactants, products, and key intermediates. thermofisher.com For instance, in a potential Grignard reaction involving the aryl bromide, in situ FTIR could track the consumption of the C-Br bond and the formation of the organometagnesium species. acs.org Similarly, for reactions at the butenyl side chain, such as cross-coupling or addition reactions, unique vibrational signatures can be monitored to follow the reaction progress. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts. biosynth.com For complex reactions of this compound, in situ NMR could elucidate reaction mechanisms, such as distinguishing between different isomers formed during synthesis. numberanalytics.com